molecular formula C9H10N4 B11913969 6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine

6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine

Cat. No.: B11913969
M. Wt: 174.20 g/mol
InChI Key: BGTBXXJQIDORRS-UHFFFAOYSA-N
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Description

6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine is a heterocyclic compound that features both an imidazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the imidazole and pyridine rings in its structure allows for a range of chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the condensation of 4-methylimidazole with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents would be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce the corresponding amines or alcohols.

Scientific Research Applications

6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methyl-1H-imidazol-2-yl)pyridin-3-amine
  • 6-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine
  • 6-(4-methyl-1H-imidazol-1-yl)pyridin-4-amine

Uniqueness

6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine is unique due to the specific positioning of the imidazole and pyridine rings, which influences its chemical reactivity and biological activity. The presence of the 4-methyl group on the imidazole ring also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

6-(4-methylimidazol-1-yl)pyridin-3-amine

InChI

InChI=1S/C9H10N4/c1-7-5-13(6-12-7)9-3-2-8(10)4-11-9/h2-6H,10H2,1H3

InChI Key

BGTBXXJQIDORRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=NC=C(C=C2)N

Origin of Product

United States

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